molecular formula C11H12O4 B3382538 2-(3-Methoxy-3-oxopropyl)benzoic acid CAS No. 33779-03-2

2-(3-Methoxy-3-oxopropyl)benzoic acid

Cat. No.: B3382538
CAS No.: 33779-03-2
M. Wt: 208.21 g/mol
InChI Key: MNTPADVVQJCTIF-UHFFFAOYSA-N
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Description

2-(3-Methoxy-3-oxopropyl)benzoic acid (C₁₁H₁₂O₄) is a benzoic acid derivative featuring a methoxy-ester-substituted propyl chain at the ortho position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and heterocyclic chemistry. Its molecular structure combines aromatic carboxylic acid reactivity with an ester-functionalized side chain, enabling diverse chemical modifications.

Synthesis: The compound is synthesized via esterification of 2-(2-carboxyethyl)benzoic acid (diacid 8) using methanol and catalytic sulfuric acid, yielding the monoester 9 in high purity . Further derivatization, such as conversion to 3-(2-(chlorocarbonyl)phenyl)propanoate (10) via oxalyl chloride, demonstrates its utility in constructing complex heterocycles (e.g., 3,4-dihydroquinolin-2-ones) .

Applications:
It is a key precursor in synthesizing covalent inhibitors targeting the SARS-CoV-2 papain-like protease (PLpro), where its ester group facilitates hydrazide formation and subsequent electrophilic functionalization .

The correct CAS remains unresolved in the provided evidence.

Properties

IUPAC Name

2-(3-methoxy-3-oxopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTPADVVQJCTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294229
Record name 1-Methyl 2-carboxybenzenepropanoate
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Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33779-03-2
Record name 1-Methyl 2-carboxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33779-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Methyl 2-carboxybenzenepropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxy-3-oxopropyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-3-oxopropyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxypropanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₂O₄
  • SMILES : COC(=O)CCC1=CC=CC=C1C(=O)O
  • InChIKey : MNTPADVVQJCTIF-UHFFFAOYSA-N

This compound features a methoxy group and a carboxylic acid functional group, contributing to its reactivity and potential biological activities.

Organic Synthesis

2-(3-Methoxy-3-oxopropyl)benzoic acid is frequently utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it versatile for synthesizing derivatives with enhanced biological activity.

Biological Studies

This compound has been employed in enzyme mechanism studies and protein-ligand interactions. For instance, it has been used to synthesize covalent inhibitors targeting specific proteases, such as the papain-like protease (PLpro). In a study, derivatives of this compound demonstrated potent inhibition of PLpro, with IC₅₀ values indicating strong selectivity against other human deubiquitinating enzymes (DUBs) .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its derivatives have shown promise in treating various diseases due to their interactions with biological targets. For example, compounds derived from this acid inhibited viral proteases effectively, suggesting potential applications in antiviral drug development .

Data Tables

Table 1: Inhibition Potency of Derivatives Against PLpro

CompoundIC₅₀ (μM)Selectivity
Compound 70.076High
Compound 91.96Moderate

This table summarizes the potency of selected derivatives against PLpro, highlighting their potential as therapeutic agents.

Table 2: Synthetic Routes for Derivatives

Reaction TypeStarting MaterialProductConditions
Amide Coupling(R)-( + )-1-(1-napthyl)ethylamineCovalent Inhibitor CandidatesDCM, HBTU
Hydrazide FormationEster from aboveHydrazide DerivativesRefluxing EtOH

This table outlines the synthetic pathways used to obtain biologically active derivatives from this compound.

Case Study 1: Covalent Inhibition of Viral Proteases

A recent study synthesized several derivatives from this compound to evaluate their inhibitory effects on viral proteases. The results indicated that certain compounds exhibited high selectivity and potency against PLpro, suggesting their potential utility in developing antiviral therapies .

Case Study 2: Enzyme Mechanism Exploration

Another investigation focused on using this compound to explore enzyme mechanisms involved in metabolic pathways. The interaction of the synthesized derivatives with specific enzymes provided insights into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The methoxy and oxopropyl groups play a crucial role in modulating its activity and binding affinity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Molecular Formula Key Substituents Key Properties/Data Applications References
2-(3-Methoxy-3-oxopropyl)benzoic acid C₁₁H₁₂O₄ Methoxy-ester propyl (ortho) Soluble in DCM/DMF; 93% yield in chlorocarbonyl synthesis Covalent PLpro inhibitors
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₅ 4-Methoxybenzoyl (ortho) ΔGbinding = -8.2 kcal/mol (T1R3 receptor) Taste receptor modulation
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid C₂₁H₂₁NO₅ tert-Butoxycarbonyl, chiral center Chiral resolution; enhanced stereochemical diversity Peptidomimetic synthesis
Methylbenzoic acid C₈H₈O₂ Methyl (para) Simpler structure; lower steric hindrance General organic synthesis

Key Findings:

Substituent Position and Receptor Binding :

  • 2-(4-Methoxybenzoyl)benzoic acid exhibits stronger receptor binding (ΔGbinding = -8.2 kcal/mol) compared to saccharin and acesulfame, attributed to hydrophobic interactions with T1R3 receptor residues . In contrast, the methoxy-ester propyl chain in this compound enhances solubility in polar aprotic solvents (e.g., DMF), critical for pharmaceutical derivatization .

Steric and Electronic Effects :

  • The tert-butoxycarbonyl group in ’s compound introduces steric bulk and chirality, enabling enantioselective synthesis . Conversely, the methyl group in methylbenzoic acid () lacks such complexity, limiting its utility in advanced applications.

Reactivity in Synthesis :

  • The methoxy ester in this compound is selectively hydrolyzable, enabling regiospecific transformations (e.g., Curtius rearrangement to isocyanates ). By comparison, tert-butyl esters () require harsher conditions for cleavage, reducing functional group compatibility .

Solubility and Reaction Compatibility

  • Solubility: Substituents dramatically influence solubility. For example, the acetylated derivative (R₁ = NHAc in ) requires DMF/K₂CO₃ for reactions, while the non-acetylated analogue (R₁ = H) uses DCM/DIPEA .
  • Yield Optimization : The methoxy-ester group in this compound allows high-yield (93%) conversion to chlorocarbonyl intermediates , outperforming nitro-substituted analogues (e.g., 3-methoxy-2-nitrobenzoic acid in ), which require multi-step recrystallization .

Biological Activity

2-(3-Methoxy-3-oxopropyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has the molecular formula C11H12O4C_{11}H_{12}O_4 and a molecular weight of 220.21 g/mol. Its structure features a methoxy group and a ketone functional group, which are significant for its biological interactions.

Anti-inflammatory Activity

Recent studies indicate that benzoic acid derivatives, including this compound, exhibit strong anti-inflammatory properties. These compounds have been shown to reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 . The ability to inhibit IL-15 activity through selective blockade of IL-15Rα is particularly noteworthy, as it suggests a mechanism for reducing inflammation in autoimmune conditions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In one study, it demonstrated significant antibacterial activity against Gram-positive bacteria, specifically Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM . This positions the compound as a potential candidate for developing new antimicrobial agents.

Antiproliferative Activity

The compound's antiproliferative effects have been assessed in several cancer cell lines. It exhibited varying degrees of cytotoxicity, with IC50 values ranging from 1.2 μM to 5.3 μM against different cancer cell lines, including MCF-7 (breast cancer) and HEK 293 (human embryonic kidney cells) . These results suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the methoxy and ketone groups appears to enhance its biological activity. For instance, modifications to these functional groups can significantly impact the compound's ability to inhibit cellular processes associated with inflammation and cancer cell proliferation .

Case Studies

  • Study on Cytotoxicity : A study examined the effects of various benzoic acid derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited selective cytotoxicity towards MCF-7 cells, suggesting potential applications in targeted cancer therapies .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, researchers tested several derivatives against common bacterial strains. The results indicated that this compound had comparable or superior activity against Gram-positive bacteria compared to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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